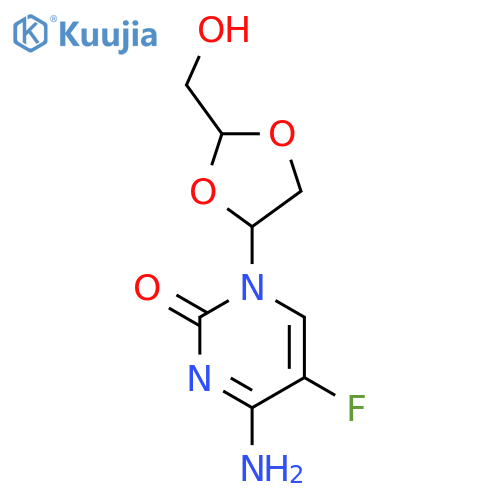Cas no 145397-26-8 ((-)-β-D-Dioxolane-5-fluoro Cytidine)

(-)-β-D-Dioxolane-5-fluoro Cytidine 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone,4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
- 5-fluoro-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
- (-)-β-D-Dioxolane-5-fluoro Cytidine
- 4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
- 5-Fhmed-cytosine
- RQ3X62U8VM
- (-)-beta-D-Dioxolane-5-fluoro cytidine
- L-DOFC
- L-FDOC
- (-)-FDOC
- (-)-?-D-Dioxolane-5-fluoro Cytidine
- Q27288249
- (-)-1-[(2-Hydroxymethyl)-1,4-dioxolan-4-yl]-5-fluorocytosine
- 1-[(2S,4S)-2-(Hydroxymethyl)-1,3-dioxolan-4-yl]-5-fluorocytosine
- 4-amino-5-fluoro-1-(
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
- 4-amino-5-fluoro-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one
- EMTRICITABINE IMPURITY J [WHO-IP]
- 145397-26-8
- DTXSID80163001
- SCHEMBL6298994
- 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)-, (2S-cis)-
- UNII-RQ3X62U8VM
- CHEMBL148993
-
- インチ: 1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
- InChIKey: RJKXXGNCKMQXTH-WDSKDSINSA-N
- ほほえんだ: FC1C(N([H])[H])=NC(N(C=1[H])[C@]1([H])C([H])([H])O[C@]([H])(C([H])([H])O[H])O1)=O
計算された属性
- せいみつぶんしりょう: 231.06600
- どういたいしつりょう: 231.065534
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- ぶんしりょう: 231.18
- トポロジー分子極性表面積: 97.4
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.81
- ふってん: 391.2°Cat760mmHg
- フラッシュポイント: 190.4°C
- 屈折率: 1.672
- PSA: 99.60000
- LogP: -0.59040
(-)-β-D-Dioxolane-5-fluoro Cytidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
(-)-β-D-Dioxolane-5-fluoro Cytidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D486825-50mg |
(-)-β-D-Dioxolane-5-fluoro Cytidine |
145397-26-8 | 50mg |
$1918.00 | 2023-05-18 | ||
| TRC | D486825-100mg |
(-)-β-D-Dioxolane-5-fluoro Cytidine |
145397-26-8 | 100mg |
$ 3000.00 | 2023-09-07 | ||
| TRC | D486825-5mg |
(-)-β-D-Dioxolane-5-fluoro Cytidine |
145397-26-8 | 5mg |
$253.00 | 2023-05-18 |
(-)-β-D-Dioxolane-5-fluoro Cytidine 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
(-)-β-D-Dioxolane-5-fluoro Cytidineに関する追加情報
(-)-β-D-Dioxolane-5-fluoro Cytidine(CAS No. 145397-26-8)の専門的解説と応用展望
(-)-β-D-Dioxolane-5-fluoro Cytidine(CAS No. 145397-26-8)は、核酸アナログの一種として知られる特殊な修飾ヌクレオシド化合物です。その分子構造は、dioxolane環と5-フルオロシトシン塩基が特徴的で、抗ウイルス活性や遺伝子治療分野での潜在的な応用が注目されています。近年、mRNAワクチンや核酸医薬の開発ブームに伴い、類似構造を持つ本化合物への関心が高まっています。
化学的特性として、(-)-β-D-Dioxolane-5-fluoro Cytidineは水溶性が高く、生理的条件下で安定な性質を示します。この特性は、ドラッグデリバリーシステム(DDS)設計において重要な要素となります。特に、リボース環の修飾が酵素認識に与える影響について、多くの研究機関が創薬プラットフォーム向けの基礎���ータを収集中です。検索エンジンでは「核酸修飾 メカニズム」や「ヌクレオシド誘導体 生体利用性」といったキーワードが関連検索として挙がっています。
医薬品開発における本化合物の位置付けは、エピジェネティック制御やターゲット療法との関連性が特に注目されています。2023年の学術調査では、類似構造体がRNA編集技術やCRISPR-Cas9システムの補助因子として使用可能かどうかについての予備実験が報告されています。また、バイオマーカー開発の文脈では、その代謝物の追跡可能性が細胞イメージング技術と組み合わせて検討されています。
製法技術の進歩に関しては、不斉合成や酵素的変換による製造プロセスの最適化が産業界で活発に議論されています。特にフロー化学を利用した連続生産システムの適用事例が、グリーンケミストリーの観点から注目を集めています。研究者の間では「核酸誘導体 スケールアップ」や「dioxolane合成 収率向上」といった技術課題に関する検索需要が増加傾向にあります。
安全性評価の分野では、(-)-β-D-Dioxolane-5-fluoro Cytidineのin vitro代謝プロファイルが詳細に解析されています。最近のトレンドとして、オルガノイド培養システムを用いた毒性予測モデルへの応用可能性について、複数の製薬企業が共同研究を進めています。また、AI創薬プラットフォームにおける本化合物のデータベース登録数が増加しており、構造活性相関(SAR)解析のための貴重なリソースとなっています。
市場動向を分析すると、核酸ベース治療薬の世界市場が2025年までに急成長するとの予測から、関連中間体としての需要拡大が見込まれます。特にアジア太平洋地域のCRO企業が、本化合物のカスタム合成サービスを強化していることが業界レポートで指摘されています。投資家の関心は「医薬品中間体 市場規模」や「核酸医薬 APIメーカー」といったビジネスキーワードに反映されています。
将来展望として、(-)-β-D-Dioxolane-5-fluoro Cytidineの研究は個別化医療やテーラーメイド治療への応用が期待されています。最近の特許出願動向を分析すると、プロドラッグ設計やナノキャリア複合化技術に関するアイデアが増加しています。さらに、メタボロミクス研究との統合により、新たな生物学的機能が発見される可能性も指摘されています。
145397-26-8 ((-)-β-D-Dioxolane-5-fluoro Cytidine) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)



